Antitumor agent-123 Antitumor agent-123
Brand Name: Vulcanchem
CAS No.:
VCID: VC16593464
InChI: InChI=1S/C19H14ClFN6O2/c20-14-7-13(5-6-15(14)21)25-17-16-18(23-9-22-17)27(10-24-16)8-11-1-3-12(4-2-11)19(28)26-29/h1-7,9-10,29H,8H2,(H,26,28)(H,22,23,25)
SMILES:
Molecular Formula: C19H14ClFN6O2
Molecular Weight: 412.8 g/mol

Antitumor agent-123

CAS No.:

Cat. No.: VC16593464

Molecular Formula: C19H14ClFN6O2

Molecular Weight: 412.8 g/mol

* For research use only. Not for human or veterinary use.

Antitumor agent-123 -

Specification

Molecular Formula C19H14ClFN6O2
Molecular Weight 412.8 g/mol
IUPAC Name 4-[[6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-hydroxybenzamide
Standard InChI InChI=1S/C19H14ClFN6O2/c20-14-7-13(5-6-15(14)21)25-17-16-18(23-9-22-17)27(10-24-16)8-11-1-3-12(4-2-11)19(28)26-29/h1-7,9-10,29H,8H2,(H,26,28)(H,22,23,25)
Standard InChI Key QRUSZVPTAHHJJO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl)C(=O)NO

Introduction

Mechanism of Action: Dual JAK and HDAC Inhibition

JAK2/JAK3 Inhibition

Antitumor agent-123 exerts potent inhibitory effects on JAK2 and JAK3, kinases critical for cytokine signaling and immune cell regulation . By targeting JAK2, it disrupts the JAK-STAT pathway, a driver of proliferation in hematologic malignancies and solid tumors. The compound’s IC50_{50} for JAK3 (2.6 μM) suggests preferential activity against this isoform, which is predominantly expressed in immune cells and linked to inflammatory disorders . This selectivity profile differentiates it from pan-JAK inhibitors like Ritlecitinib (IC50_{50} = 33.1 nM for JAK3), which exhibit broader immunosuppressive effects .

HDAC1/HDAC6 Modulation

Concurrent inhibition of HDAC1 and HDAC6 enables epigenetic modulation by increasing histone acetylation, thereby reactivating tumor suppressor genes and impairing oncogenic protein stability . HDAC6-specific inhibition additionally disrupts aggresome formation, sensitizing cancer cells to proteasome inhibitors—a synergistic approach under investigation in multiple myeloma and glioblastoma models .

Pharmacological Data and Comparative Analysis

Kinase Inhibition Profile

The following table compares the inhibitory activity of Antitumor agent-123 against JAK isoforms with clinically relevant inhibitors:

CompoundJAK2 IC50_{50}JAK3 IC50_{50}Selectivity Ratio (JAK3/JAK2)
Antitumor agent-12334.6 μM2.6 μM13.3
Ritlecitinib>10 μM33.1 nM>300
Deuruxolitinib3.3 nM5.6 nM1.7

Antitumor agent-123’s moderate potency but unique dual targeting of JAK and HDAC pathways distinguishes it from selective JAK inhibitors like Ritlecitinib and Deuruxolitinib .

Preclinical Efficacy

While in vivo data remain undisclosed, in vitro studies indicate dose-dependent cytotoxicity in leukemia and lymphoma cell lines, with apoptosis induction observed at concentrations ≥10 μM . Mechanistically, its HDAC inhibition correlates with increased acetylation of histone H3 and α-tubulin, markers of epigenetic and cytoskeletal modulation .

Related Therapeutic Agents and Clinical Context

Antitumor agent-123 is part of a broader class of JAK-HDAC hybrid inhibitors under exploration for their synergistic antitumor effects. Notable comparators include:

  • iJak-381: A JAK1/2 inhibitor with anti-inflammatory applications, lacking HDAC activity .

  • A-005: A brain-penetrant TYK2 inhibitor evaluated in neuroinflammatory diseases .

The compound’s multi-target design may mitigate resistance mechanisms common to single-pathway inhibitors, though its pharmacokinetic and safety profiles require further validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator